molecular formula C18H24N2O11 B606173 Bis-PEG3-NHS Ester CAS No. 1314378-16-9

Bis-PEG3-NHS Ester

Cat. No.: B606173
CAS No.: 1314378-16-9
M. Wt: 444.39
InChI Key: OPGNUERFYQLUNP-UHFFFAOYSA-N
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Description

Bis-PEG3-NHS Ester is a PEG derivative containing two NHS ester groups . It is a non-cleavable 3-unit PEG linker used for antibody-agent-conjugation (ADC) . The hydrophilic PEG spacer increases solubility in aqueous media .


Molecular Structure Analysis

The molecular weight of this compound is 444.39 . Its chemical formula is C18H24N2O11 . The elemental analysis shows that it contains Carbon (48.65%), Hydrogen (5.44%), Nitrogen (6.30%), and Oxygen (39.60%) .


Chemical Reactions Analysis

This compound contains two NHS ester groups that can react with primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This reaction occurs at pH 7-9, forming stable amide bonds .


Physical And Chemical Properties Analysis

This compound is a solid substance with a white to off-white color . It is soluble in water , which is attributed to the hydrophilic PEG spacer .

Scientific Research Applications

  • Drug Delivery Systems : Bis-PEG polymers, similar to Bis-PEG3-NHS Ester, are used in conjugation with drugs like paclitaxel to enhance drug solubility and cytotoxicity. For instance, dendrimer and linear bis(poly(ethylene glycol)) polymers conjugated with paclitaxel showed a 10-fold increase in cytotoxicity compared to the non-conjugated drug (Khandare et al., 2006).

  • Bone Targeted Imaging and Therapy : In bone diseases treatments, bisphosphonate particles modified with PEG show promise for long-term bone-targeted imaging and therapy. These particles demonstrate good biocompatibility and minor toxicity, indicating their potential for in vivo testing (Gluz et al., 2013).

  • Peptide Synthesis : N-hydroxysuccinimide (NHS) esters, a component of this compound, are used as coupling agents in peptide synthesis, offering mild reaction conditions and easy purification (Huang & Feng, 2016).

  • Photothermal Therapy : PEG-modified polymers, like this compound, are utilized in the development of multifunctional theranostic nanoagents for cancer treatment, integrating multimodal imaging and photothermal therapy (Yang et al., 2018).

  • Regenerative Medicine and Drug Delivery : PEG-based hydrogels, which can be derived from this compound, are used in regenerative medicine due to their tunable properties and resistance to protein adsorption and cell adhesion (Browning et al., 2013).

  • Biocompatible Fullerenes : Derivatives of fullerene, like C60-PEG conjugates, are developed using bis-functionalized compounds for applications in nanobiomaterials (Aroua et al., 2014).

  • Bioconjugation : Umbrella-like PEG structures with monofunctional end groups, which can be synthesized using methods similar to those for this compound, are employed for bioconjugation, improving the efficacy of bioactive compounds (Zhang et al., 2010).

Mechanism of Action

Target of Action

The primary targets of Bis-PEG3-NHS Ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These primary amines are predominantly found on the outside surfaces of proteins and are readily accessible for bioconjugation .

Mode of Action

this compound interacts with its targets through the formation of stable amide bonds . The N-hydroxysuccinimide (NHS) ester groups present in this compound react efficiently with primary amino groups in neutral or weakly alkaline buffers . This interaction results in the formation of a stable amide bond, linking the this compound to the target molecule .

Pharmacokinetics

The hydrophilic polyethylene glycol (peg) spacer in this compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of this compound’s action is the formation of a stable amide bond with primary amines on proteins and other amine-containing molecules . This allows for the conjugation of various agents to these molecules, enabling a wide range of applications in biological and chemical research.

Action Environment

The action of this compound is influenced by the pH of the environment. The NHS ester groups in this compound react with primary amines most efficiently in neutral or weakly alkaline buffers . Therefore, the pH of the environment can significantly influence the compound’s action, efficacy, and stability.

Safety and Hazards

Bis-PEG3-NHS Ester is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of contact, it is advised to wash with copious amounts of water and seek medical attention .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O11/c21-13-1-2-14(22)19(13)30-17(25)5-7-27-9-11-29-12-10-28-8-6-18(26)31-20-15(23)3-4-16(20)24/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGNUERFYQLUNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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